Cas no 2229569-72-4 (4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal)

4-3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal is a specialized organic compound featuring a pyrazole core substituted with methyl and isopropyl groups, coupled with a butanal side chain. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of heterocyclic frameworks and pharmaceutical intermediates. The presence of the aldehyde group offers versatile functionalization potential, enabling further derivatization through condensation or reduction reactions. Its well-defined molecular architecture ensures consistency in synthetic applications, while the steric and electronic effects of the substituents influence selectivity in bond-forming processes. This compound is suited for research in medicinal chemistry and material science, where precise molecular design is critical.
4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal structure
2229569-72-4 structure
Product name:4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal
CAS No:2229569-72-4
MF:C12H20N2O
MW:208.300003051758
CID:5877896
PubChem ID:165764048

4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal Chemical and Physical Properties

Names and Identifiers

    • 4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal
    • 4-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]butanal
    • 2229569-72-4
    • EN300-1740450
    • Inchi: 1S/C12H20N2O/c1-9(2)14-11(4)12(10(3)13-14)7-5-6-8-15/h8-9H,5-7H2,1-4H3
    • InChI Key: LWJSSTVHABVXTN-UHFFFAOYSA-N
    • SMILES: O=CCCCC1C(C)=NN(C(C)C)C=1C

Computed Properties

  • Exact Mass: 208.157563266g/mol
  • Monoisotopic Mass: 208.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 34.9Ų

4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1740450-0.1g
4-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]butanal
2229569-72-4
0.1g
$1371.0 2023-09-20
Enamine
EN300-1740450-0.25g
4-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]butanal
2229569-72-4
0.25g
$1432.0 2023-09-20
Enamine
EN300-1740450-5g
4-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]butanal
2229569-72-4
5g
$4517.0 2023-09-20
Enamine
EN300-1740450-2.5g
4-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]butanal
2229569-72-4
2.5g
$3051.0 2023-09-20
Enamine
EN300-1740450-1.0g
4-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]butanal
2229569-72-4
1g
$1557.0 2023-06-03
Enamine
EN300-1740450-1g
4-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]butanal
2229569-72-4
1g
$1557.0 2023-09-20
Enamine
EN300-1740450-10.0g
4-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]butanal
2229569-72-4
10g
$6697.0 2023-06-03
Enamine
EN300-1740450-0.05g
4-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]butanal
2229569-72-4
0.05g
$1308.0 2023-09-20
Enamine
EN300-1740450-0.5g
4-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]butanal
2229569-72-4
0.5g
$1495.0 2023-09-20
Enamine
EN300-1740450-5.0g
4-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]butanal
2229569-72-4
5g
$4517.0 2023-06-03

Additional information on 4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal

Introduction to 4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal (CAS No. 2229569-72-4)

4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal, with the CAS number 2229569-72-4, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of a butanal group and substituted pyrazole ring, make it a promising candidate for various pharmacological studies.

The chemical structure of 4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal consists of a pyrazole ring with two methyl groups at positions 3 and 5, and an isopropyl group at position 1. The butanal group is attached to the pyrazole ring at position 4. This arrangement of functional groups imparts specific physicochemical properties to the molecule, which can influence its biological activity and pharmacokinetic behavior.

Recent studies have explored the potential applications of 4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal in various therapeutic areas. One notable area of research is its anti-inflammatory properties. Pyrazoles are well-known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins, key mediators of inflammation. Preliminary studies have shown that 4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal exhibits potent COX inhibitory activity, suggesting its potential as an anti-inflammatory agent.

In addition to its anti-inflammatory properties, 4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal has also been investigated for its antioxidant activity. Oxidative stress is a major contributor to various diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have demonstrated that this compound possesses significant antioxidant properties, which can help in scavenging free radicals and reducing oxidative damage. This makes it a potential candidate for the development of drugs targeting oxidative stress-related conditions.

The pharmacokinetic profile of 4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal is another important aspect that has been studied. Understanding how this compound is absorbed, distributed, metabolized, and excreted in the body is crucial for its development as a therapeutic agent. Research has shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These characteristics make it suitable for further preclinical and clinical evaluation.

Clinical trials are essential for assessing the safety and efficacy of new compounds before they can be approved for use in humans. While 4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal is still in the early stages of development, preliminary data from preclinical studies are promising. These studies have provided valuable insights into the potential therapeutic applications of this compound and have paved the way for future clinical trials.

In conclusion, 4-3,5-dimethyl-1-(propan-2-y l)-1H-pyrazol - 4 - ylbutanal (CAS No. 2229569 - 72 - 4) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the field of medicinal chemistry and pharmaceutical sciences.

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